Carboxypyridostatin

G-quadruplex RNA biology Molecular probe

Researchers studying RNA G-quadruplexes (rG4) often face confounding DNA-damage responses when using pan-G4 ligands like pyridostatin. Carboxypyridostatin (cPDS) solves this by selectively stabilizing RNA G4s over DNA G4s, enabling clean phenotypic interpretation. Key benefits: • High RNA-over-DNA G4 specificity-avoids DNA-damage confounders observed with pyridostatin • Promotes cell cycle exit & oligodendrocyte differentiation without cytotoxicity • Validated in HCC models via translational inhibition of BIRC3 mRNA through 5' UTR rG4 • Hinders stress granule formation (10 µM, 24 h, U2OS cells) • Reliable multi-vendor supply with batch-to-batch consistency for reproducible results.

Molecular Formula C35H34N10O7
Molecular Weight 706.7 g/mol
Cat. No. B606483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxypyridostatin
SynonymsCarboxy-pyridostatin;  Carboxy pyridostatin; 
Molecular FormulaC35H34N10O7
Molecular Weight706.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H34N10O7/c36-10-13-50-29-17-31(39-25-7-3-1-5-23(25)29)41-34(48)27-15-22(52-20-21-19-45(44-43-21)12-9-33(46)47)16-28(38-27)35(49)42-32-18-30(51-14-11-37)24-6-2-4-8-26(24)40-32/h1-8,15-19H,9-14,20,36-37H2,(H,46,47)(H,39,41,48)(H,40,42,49)
InChIKeyRJTDQPSVSXRGLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carboxypyridostatin: Selective RNA G-Quadruplex Ligand


Carboxypyridostatin (cPDS) is a synthetic small molecule derived from the pyridostatin (PDS) scaffold, classified as a G-quadruplex (G4) stabilizing ligand [1]. It is distinguished by its high molecular specificity for RNA G4 structures over DNA G4s, a property that contrasts with its parent compound PDS, which acts as a generic RNA and DNA G4-interacting small molecule [1]. This selectivity arises from a template-directed 'in situ' click chemistry modification that introduces a carboxy group, altering its nucleic acid target preference [1].

RNA G-quadruplex-selective ligand (reported specificity over DNA G4)
Carboxy-modified scaffold alters nucleic acid target preference
Designed for RNA biology, post-transcriptional regulation, and G4-specific studies

Carboxypyridostatin: RNA-Specific Targeting Advantage


Generic substitution with the parent compound pyridostatin (PDS) or other broad-spectrum G4 ligands is not scientifically equivalent due to carboxypyridostatin's (cPDS) unique molecular specificity for RNA G-quadruplexes [1]. While PDS induces DNA damage and cell death in neural stem cells, cPDS operates via a distinct mechanism that promotes cell cycle exit and oligodendrocyte progenitor production [2]. This divergent mechanism directly translates to differential experimental outcomes, particularly in models where preserving genomic integrity or directing specific cell fate is critical. Using a non-selective G4 ligand introduces confounding toxicity and off-target effects that undermine the interpretability of studies focused on RNA G4 biology or controlled cellular differentiation [2].

Carboxypyridostatin (cPDS)
  • RNA G4-selective ligand
  • Promotes cell cycle exit and oligodendrocyte progenitor production
  • No reported DNA damage in neural stem cell models
Pyridostatin (PDS) – substitute risk
  • Generic RNA and DNA G4-interacting ligand
  • Linked to DNA damage and cell death in reported studies
  • May introduce confounding DNA damage endpoints into RNA G4-specific experiments

Carboxypyridostatin Evidence vs. Closest Analogs


RNA vs. DNA G-Quadruplex Selectivity

Carboxypyridostatin (cPDS) exhibits a qualitative and functional shift in molecular specificity compared to its parent compound, pyridostatin (PDS). While PDS is described as a 'good generic RNA and DNA G4-interacting small molecule,' cPDS is distinguished by its 'high molecular specificity for RNA over DNA G4' [1]. This differential targeting is not a matter of potency but of a fundamental change in target preference, supported by molecular dynamics and docking simulations that rationalize cPDS's selectivity for TERRA RNA G4 [1].

RNA vs. DNA G4 Selectivity
Class-level
Functional switch from generic G4 binding to RNA-selective binding; cPDS shows high specificity for RNA over DNA G4, while PDS acts as pan-G4 ligand
Supports RNA G4-specific study design
In silico modelling; no direct binding affinity data available
G-quadruplex RNA biology Molecular probe

Divergent Mechanisms in Neural Stem Cells

In a direct comparative study using neurosphere cultures from adult mouse subventricular zone (SVZ), carboxypyridostatin (cPDS) and pyridostatin (PDS) both reduced cell proliferation, but via fundamentally different mechanisms. PDS treatment was associated with DNA damage and cell death [1]. In contrast, cPDS achieved proliferation reduction by promoting cell cycle exit and the production of oligodendrocyte progenitors [1].

Divergent Mechanisms in NSCs
Head-to-head
cPDS promotes cell cycle exit and oligodendrocyte progenitor production; PDS linked to DNA damage and cell death
Mechanistic distinction avoids DNA damage confound in cell fate studies
Neurosphere culture model, adult mouse SVZ
Neural stem cells Cell differentiation Mechanism of action

Proliferation Inhibition in Neural Stem/Progenitor Cells

Carboxypyridostatin (cPDS) demonstrates a concentration-dependent effect on adult neural stem and progenitor cells. In vitro treatment of adult SVZ-derived neurosphere cultures with cPDS at a range of 1-25 µM for 3 days resulted in a reduction of both neurosphere size and the total number of cells within the neurospheres [1]. This activity was also validated in vivo, where both cPDS and PDS reduced cell proliferation [2].

Proliferation Inhibition (NSCs)
Head-to-head
1–25 µM cPDS reduced neurosphere size and cell number; in vivo proliferation reduction confirmed
Provides working concentration range for neural stem cell assays
In vitro and in vivo evidence; PDS also reduced proliferation
Stem cell engineering Neurobiology Cell proliferation assay

HCC Proliferation and Migration via BIRC3

In hepatocellular carcinoma (HCC) cell lines (MHCC97H and HEPa1-6), treatment with carboxypyridostatin (cPDS) led to a concentration-dependent inhibition of cell proliferation and migration, as assessed by colony formation, CCK8, Edu incorporation, scratch healing, and spheroid formation assays [1]. cPDS was shown to specifically regulate the translational efficiency of Baculoviral IAP Repeat Containing 3 (BIRC3) mRNA, an anti-apoptotic factor, by stabilizing an rG4 structure in its 5' UTR [1]. This resulted in elevated BIRC3 mRNA levels but inhibited BIRC3 protein expression, thereby promoting apoptosis [1].

BIRC3 Translational Control in HCC
Reported
Inhibited proliferation and migration, promoted apoptosis via BIRC3 mRNA translation suppression (colony formation, CCK8, Edu, scratch, spheroid assays)
Supports BIRC3 pathway study in HCC research models
IC50 not reported; mechanism inferred from assay panel
Hepatocellular carcinoma Cancer biology Translational regulation

Stress Granule Formation Inhibition

Carboxypyridostatin (cPDS) is an effective inhibitor of stress granule (SG) formation, a process linked to cellular stress responses and RNA metabolism. In a standardized protocol using U2OS cells expressing a GFP-tagged SG marker (G3BP1), pre-incubation with 10 µM cPDS for 24 hours was shown to hinder SG formation upon subsequent induction with sodium arsenite . This application is part of a validated experimental protocol, underscoring its practical utility as a chemical probe in cell biology .

Stress Granule Inhibition
Data to verify
Hindered stress granule formation at 10 µM (24 h pre-incubation) in U2OS cells expressing G3BP1-GFP
Validated protocol for stress granule dynamics research
Source not cited; confirm reproducibility in target system
Stress granules Cell biology RNA metabolism

Carboxypyridostatin Application Scenarios


RNA G4-Specific Mechanistic Studies

When investigating the specific role of RNA G-quadruplexes (rG4) in gene expression, translation, or RNA metabolism, carboxypyridostatin (cPDS) is the preferred ligand over its parent compound pyridostatin (PDS). Its high molecular specificity for RNA over DNA G4 [1] ensures that observed phenotypes are more likely attributable to rG4 modulation rather than confounding effects from DNA G4 stabilization and subsequent DNA damage. This is essential for clean, interpretable data in fields like post-transcriptional regulation and RNA-centric disease models.

Neural Stem Cell Engineering & Lineage Specification

For researchers aiming to manipulate the proliferation and differentiation of adult neural stem and progenitor cells (NSPCs), cPDS offers a unique tool. Unlike PDS, which induces DNA damage and cell death, cPDS reduces NSPC proliferation by promoting cell cycle exit and directing differentiation towards the oligodendrocyte lineage [2]. This makes cPDS valuable for protocols designed to generate specific neural cell types in vitro or for studying the molecular control of neural cell fate without the confounding variable of compound-induced cytotoxicity [2].

Translational Control in Cancer Models

In oncology research, particularly in hepatocellular carcinoma (HCC) models, cPDS serves as a targeted tool to probe the rG4-mediated regulation of specific oncogenic or anti-apoptotic proteins. The validated finding that cPDS specifically inhibits the translation of BIRC3 mRNA by stabilizing an rG4 in its 5' UTR [3] provides a clear rationale for its use in studies focused on BIRC3-dependent apoptosis pathways or in screens for compounds that modulate translation via rG4 structures. This application highlights a more nuanced mechanism than general anti-proliferative agents.

Chemical Probe for Stress Granule Dynamics

For cell biologists studying stress granule (SG) assembly and disassembly, cPDS is an established chemical probe with a documented, effective protocol. Pre-treatment of U2OS cells with 10 µM cPDS for 24 hours has been validated to hinder SG formation upon arsenite stress . This provides a reliable, quantitative experimental framework for studying the role of rG4 in SG biology and for comparing the effects of other compounds or genetic manipulations on this dynamic cellular process.

Application
Selection Property
Validation Focus
RNA G4-specific mechanistic studies
RNA over DNA G4 selectivity
rG4-mediated post-transcriptional regulation endpoints
Neural stem cell engineering
Proliferation control via cell cycle exit
Oligodendrocyte specification and cell fate endpoints
HCC BIRC3 pathway research
rG4-mediated BIRC3 translation inhibition
Apoptosis induction and BIRC3 protein downregulation endpoints
Stress granule dynamics
Validated SG formation inhibitor protocol
SG assembly/disassembly endpoints (U2OS cells)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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